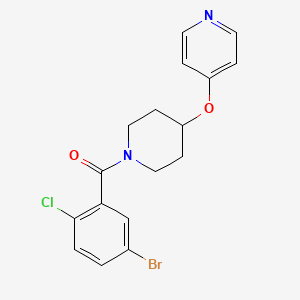

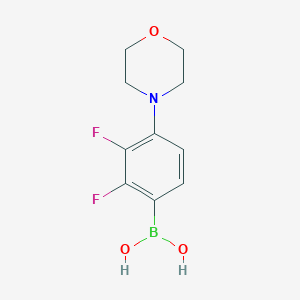

![molecular formula C8H4ClF3N2 B2850885 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 189116-20-9](/img/structure/B2850885.png)

6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine” is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . A facile, convenient, environmentally benign, and one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation in polyethylene glycol (PEG-400) and water (1:2) has been developed .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antiviral and Antibacterial Properties

This compound is part of the imidazo[1,2-a]pyridine class, which has been identified for its diverse bioactivity. It exhibits promising antiviral and antibacterial properties , making it a valuable scaffold for developing new therapeutic agents. Its structural similarity to commercial drugs like Zolpidem, a sedative, and Alpidem, an anxiolytic, underscores its potential in drug design .

Organic Synthesis: Catalyst-Free Methods

In organic synthesis, there’s a growing interest in developing environmentally benign methods. A solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation has been reported, offering a clean, high-yielding, and simple workup process . This method aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances in the synthesis of chemical products.

Material Science: Structural Applications

The structural character of imidazo[1,2-a]pyridines makes them useful in material science. Their fused bicyclic heterocycle structure is recognized as a “drug prejudice” scaffold due to its wide range of applications, not only in medicinal chemistry but also in material science for its unique properties .

Pharmacology: GLP-1 Receptor Activation

A derivative of this compound has been identified as a potential activator of the glucagon-like peptide 1 receptor (GLP-1R). It has shown effects in increasing GLP-1 secretion, thereby enhancing glucose responsiveness in both in vitro and pharmacological analyses . This application is particularly relevant in the context of diabetes treatment.

Antitumor Activities

Imidazo[1,2-a]pyridines, including derivatives of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, have been studied for their antitumor activities. They are considered important scaffolds in the development of new antitumor agents due to their biological activity .

Synthesis of Heterocyclic Compounds

The compound is also instrumental in the synthesis of various heterocyclic compounds. Microwave-assisted organic reactions using dry media have attracted interest for their simplicity, greater selectivity, and rapid synthesis capabilities .

Cyclin-Dependent Kinase (CDK) Inhibitors

Imidazo[1,2-a]pyridines have been described as CDK inhibitors, which are crucial in the regulation of cell cycle progression. This application is significant in cancer research, where controlling the cell cycle can be a strategy to inhibit the growth of cancer cells .

Calcium Channel Blockers and GABA A Receptor Modulators

Lastly, this class of compounds has been used as calcium channel blockers and GABA A receptor modulators. These applications are important in the development of treatments for various neurological disorders, including epilepsy and anxiety .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZYRLQVLCUDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-fluoro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2850803.png)

![(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2850808.png)

![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(dimethylsulfamoyl)-N-methylazetidin-3-amine](/img/structure/B2850809.png)

![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850811.png)

![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2850812.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850816.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2850817.png)

![Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride](/img/structure/B2850822.png)

![(1R,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B2850824.png)